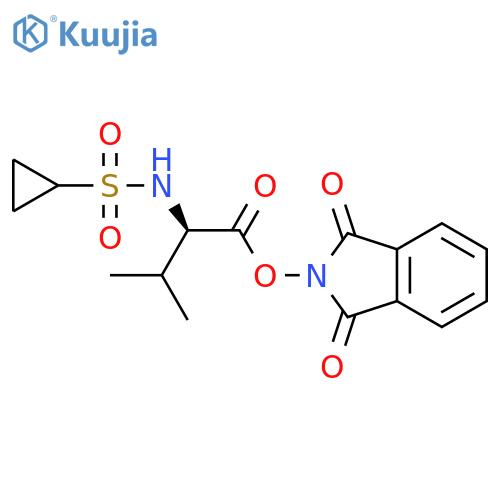

Cas no 2248171-78-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate 化学的及び物理的性質

名前と識別子

-

- EN300-6518525

- 2248171-78-8

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate

-

- インチ: 1S/C16H18N2O6S/c1-9(2)13(17-25(22,23)10-7-8-10)16(21)24-18-14(19)11-5-3-4-6-12(11)15(18)20/h3-6,9-10,13,17H,7-8H2,1-2H3/t13-/m1/s1

- InChIKey: PHUPYSVKCSFVAH-CYBMUJFWSA-N

- ほほえんだ: S(C1CC1)(N[C@@H](C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 366.08855747g/mol

- どういたいしつりょう: 366.08855747g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 655

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 2

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6518525-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate |

2248171-78-8 | 0.25g |

$867.0 | 2023-05-25 | ||

| Enamine | EN300-6518525-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate |

2248171-78-8 | 5g |

$2732.0 | 2023-05-25 | ||

| Enamine | EN300-6518525-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate |

2248171-78-8 | 1g |

$943.0 | 2023-05-25 | ||

| Enamine | EN300-6518525-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate |

2248171-78-8 | 0.05g |

$792.0 | 2023-05-25 | ||

| Enamine | EN300-6518525-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate |

2248171-78-8 | 0.1g |

$829.0 | 2023-05-25 | ||

| Enamine | EN300-6518525-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate |

2248171-78-8 | 10g |

$4052.0 | 2023-05-25 | ||

| Enamine | EN300-6518525-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate |

2248171-78-8 | 2.5g |

$1848.0 | 2023-05-25 | ||

| Enamine | EN300-6518525-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate |

2248171-78-8 | 0.5g |

$905.0 | 2023-05-25 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoateに関する追加情報

2248171-78-8および1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoateに関する最新研究動向

近年、化学生物医薬品分野において、化合物2248171-78-8およびその誘導体である1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoateに関する研究が注目を集めています。本化合物は、プロテアーゼ阻害剤や酵素調節剤としての潜在的な応用可能性から、創薬研究の重要なターゲットとなっています。特に、その特異的な分子構造と生物学的活性は、新規治療薬の開発において重要な役割を果たすことが期待されています。

最新の研究によると、2248171-78-8は、特定の酵素活性を選択的に阻害する能力を持ち、炎症性疾患やがん治療への応用が検討されています。特に、1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoateは、その高い生体適合性と低毒性から、臨床試験の候補化合物として注目されています。2023年に発表された研究では、本化合物が特定のシグナル伝達経路を調節することで、腫瘍細胞の増殖を抑制することが明らかになりました。

研究手法としては、X線結晶構造解析や分子動力学シミュレーションを用いた構造活性相関(SAR)研究が主流です。これらの手法により、本化合物の立体構造と生物学的活性の関係が詳細に解明されつつあります。また、in vitroおよびin vivo試験を通じて、薬理学的特性や代謝動態に関するデータが蓄積されています。最近の研究成果では、本化合物の経口投与時のバイオアベイラビリティが改善されたことが報告されており、今後の製剤開発への期待が高まっています。

今後の展望として、2248171-78-8を基本骨格とする新規誘導体の設計・合成が活発に行われています。特に、標的選択性の向上と副作用の軽減を目的とした構造最適化が進められています。また、ナノ粒子ドラッグデリバリーシステムとの組み合わせによる治療効果の増強も検討されており、次世代の標的治療薬としての可能性が探求されています。これらの研究動向は、化学生物医薬品分野における創薬戦略に新たな方向性を示すものと期待されます。

総括すると、2248171-78-8および1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoateに関する研究は、基礎から応用まで幅広い進展を見せています。今後も、構造活性相関の解明や製剤技術の進歩により、本化合物を基盤とした新規治療薬の開発が加速することが予想されます。研究者は、これらの化合物が持つ潜在的可能性を最大限に引き出すため、学際的なアプローチを継続していく必要があるでしょう。

2248171-78-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-cyclopropanesulfonamido-3-methylbutanoate) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)